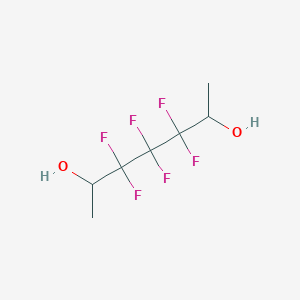
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is a chemical compound with the molecular formula C₇H₁₀F₆O₂. It is characterized by the presence of six fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol typically involves the fluorination of heptane-2,6-diol. The process requires specific reaction conditions, including the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms at the desired positions on the heptane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced fluorination techniques to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluoroheptanone or hexafluoroheptanoic acid, while reduction can produce hexafluoroheptanol.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,2,2-Tetrafluoroethane-1,2-diol
- Perfluoroalkyl diols
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The positioning of the fluorine atoms enhances its stability and reactivity, making it particularly useful in applications requiring high-performance materials and reagents.
Propiedades
Número CAS |
3726-32-7 |
|---|---|
Fórmula molecular |
C7H10F6O2 |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexafluoroheptane-2,6-diol |
InChI |
InChI=1S/C7H10F6O2/c1-3(14)5(8,9)7(12,13)6(10,11)4(2)15/h3-4,14-15H,1-2H3 |
Clave InChI |
YSTYLRIOODUNKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(C)O)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


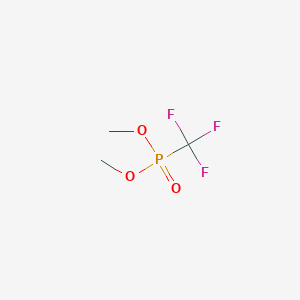
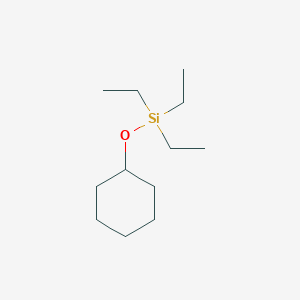
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
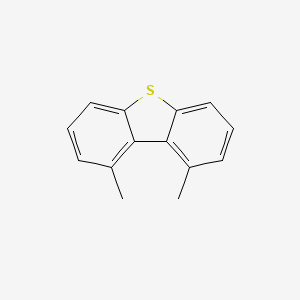

![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
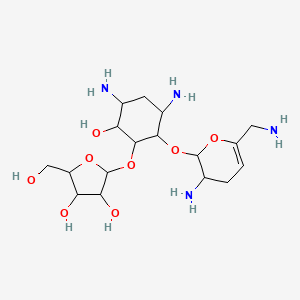
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
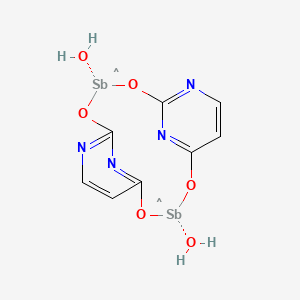
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
